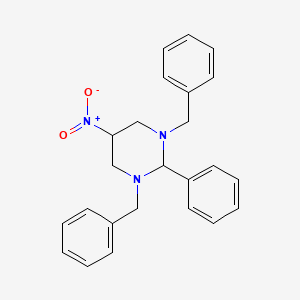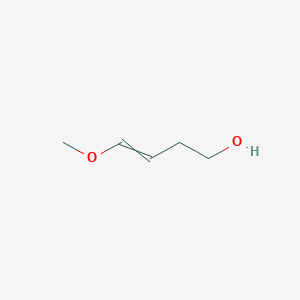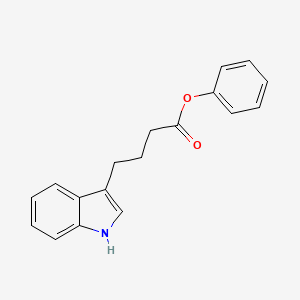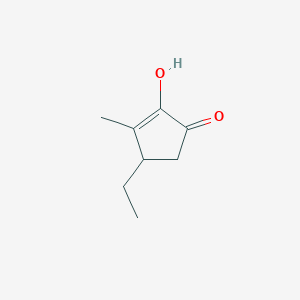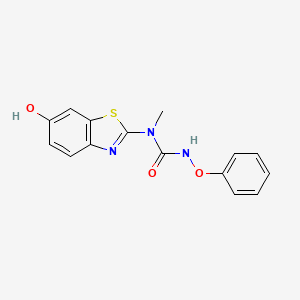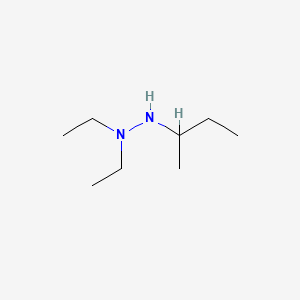
1,1-Diethyl-2-sec-butylhydrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1-Diethyl-2-sec-butylhydrazine is an organic compound with the molecular formula C8H20N2. It is a hydrazine derivative, characterized by the presence of two ethyl groups and a sec-butyl group attached to the nitrogen atoms. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,1-Diethyl-2-sec-butylhydrazine can be synthesized through the reaction of sec-butylhydrazine with diethyl sulfate. The reaction typically occurs under controlled conditions to ensure the selective formation of the desired product. The reaction can be represented as follows:
sec-Butylhydrazine+Diethyl sulfate→this compound+By-products
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as distillation and purification to isolate the desired compound from by-products and impurities.
Análisis De Reacciones Químicas
Types of Reactions
1,1-Diethyl-2-sec-butylhydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding hydrazones or other nitrogen-containing derivatives.
Reduction: It can be reduced to form simpler amines or other reduced nitrogen compounds.
Substitution: The hydrazine group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various alkylating agents or halogenated compounds can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydrazones, while reduction may produce amines.
Aplicaciones Científicas De Investigación
1,1-Diethyl-2-sec-butylhydrazine has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of hydrazones and other nitrogen-containing compounds.
Biology: The compound may be used in studies involving nitrogen metabolism and related biochemical pathways.
Medicine: Research into potential pharmaceutical applications, such as the development of new drugs or therapeutic agents, may involve this compound.
Industry: It can be used in the production of specialty chemicals and intermediates for various industrial processes.
Mecanismo De Acción
The mechanism of action of 1,1-Diethyl-2-sec-butylhydrazine involves its interaction with molecular targets such as enzymes or receptors. The compound may act as a nucleophile, participating in reactions that modify the structure and function of target molecules. The specific pathways involved depend on the context of its use, such as in biochemical or pharmaceutical applications.
Comparación Con Compuestos Similares
Similar Compounds
1,1-Diethylhydrazine: Lacks the sec-butyl group, making it less sterically hindered.
1,1-Diethyl-2-methylhydrazine: Contains a methyl group instead of a sec-butyl group, affecting its reactivity and properties.
Uniqueness
1,1-Diethyl-2-sec-butylhydrazine is unique due to the presence of both ethyl and sec-butyl groups, which influence its steric and electronic properties
Propiedades
Número CAS |
67398-40-7 |
|---|---|
Fórmula molecular |
C8H20N2 |
Peso molecular |
144.26 g/mol |
Nombre IUPAC |
2-butan-2-yl-1,1-diethylhydrazine |
InChI |
InChI=1S/C8H20N2/c1-5-8(4)9-10(6-2)7-3/h8-9H,5-7H2,1-4H3 |
Clave InChI |
WFQSIAIFBOBSOD-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)NN(CC)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Diethyl [(3-methyl-1,2,4-oxadiazol-5-yl)methyl]phosphonate](/img/structure/B14469305.png)
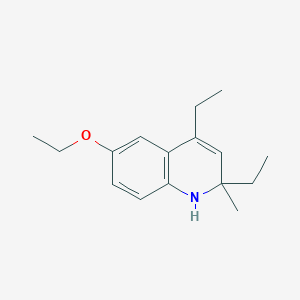
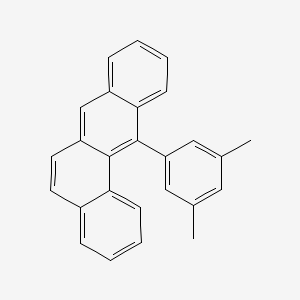
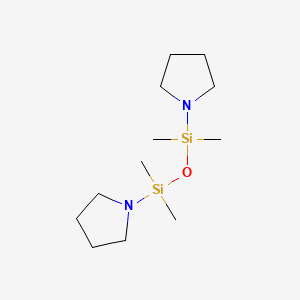
![N,N-Dimethyl-2-(tricyclo[2.2.1.0~2,6~]heptan-1-yl)ethan-1-amine](/img/structure/B14469318.png)

![N-[1-[(6E)-6-hydroxyimino-3-phenylpyridazin-1-yl]propan-2-ylidene]hydroxylamine](/img/structure/B14469332.png)
